molecular formula C14H22ClN3O2 B12334597 hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

Cat. No.: B12334597
M. Wt: 299.79 g/mol
InChI Key: SZMLXGGDFCBWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the addition of a catalytic amount of a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride is unique due to its specific combination of functional groups and its use as an analytical reference standard. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H

InChI Key

SZMLXGGDFCBWCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.